Ethyl 3-(4'-bromo-[1,1'-biphenyl]-4-yl)-3-hydroxybutanoate
Description
Ethyl 3-(4'-bromo-[1,1'-biphenyl]-4-yl)-3-hydroxybutanoate is a brominated biphenyl-derived ester featuring a hydroxyl group at the β-position of the butanoate chain. Its molecular structure combines a rigid biphenyl core with a polar hydroxy group and a bromine substituent at the 4'-position, making it a versatile intermediate in organic synthesis, particularly in cross-coupling reactions such as Suzuki-Miyaura couplings . The ethyl ester group enhances solubility in organic solvents, while the hydroxyl group introduces hydrogen-bonding capability, influencing its reactivity and crystallinity. This compound is often utilized in pharmaceuticals and materials science, such as in the synthesis of liquid crystals or bioactive molecules, due to its balanced electronic and steric properties.
Properties
Molecular Formula |
C18H19BrO3 |
|---|---|
Molecular Weight |
363.2 g/mol |
IUPAC Name |
ethyl 3-[4-(4-bromophenyl)phenyl]-3-hydroxybutanoate |
InChI |
InChI=1S/C18H19BrO3/c1-3-22-17(20)12-18(2,21)15-8-4-13(5-9-15)14-6-10-16(19)11-7-14/h4-11,21H,3,12H2,1-2H3 |
InChI Key |
FXBUWJODPKIBNP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C)(C1=CC=C(C=C1)C2=CC=C(C=C2)Br)O |
Origin of Product |
United States |
Preparation Methods
Preparation of 4'-Bromo-[1,1'-biphenyl] Intermediate
The biphenyl scaffold with a bromine substituent at the 4' position is a critical precursor. One common approach involves the synthesis of 4-bromo-2-ethylphenylboronic acid, which can be further elaborated to biphenyl derivatives.
- Starting from 4-bromo-2-ethyl-1-iodobenzene, lithium-halogen exchange is performed using n-butyl lithium at low temperatures (-70 to -75 °C) in tetrahydrofuran solvent.
- The resulting aryllithium intermediate is then reacted with trimethyl borate to form the corresponding boronic acid after acidic workup.
- Purification by silica gel chromatography yields 4-bromo-2-ethylphenylboronic acid as a white solid with yields around 50-86% depending on conditions.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| 1 | 4-bromo-2-ethyl-1-iodobenzene, n-butyl lithium, THF, -75 °C | 50-86 | Low temperature to avoid side reactions |
| 2 | Trimethyl borate addition, acidic workup | Formation of boronic acid | |
| 3 | Silica gel chromatography purification | White solid product |
This intermediate can be further coupled via Suzuki coupling to form biphenyl structures.
Synthesis of Ethyl 3-Hydroxybutanoate Derivatives
Ethyl 3-hydroxybutanoate derivatives are commonly prepared via esterification and asymmetric synthesis routes:
- A key intermediate, ethyl 4-bromo-3-hydroxybutanoate, can be synthesized by bromination of ethyl 3-hydroxybutanoate or by ring-opening reactions of lactones with brominating agents.
- One-step preparation of ethyl 4-bromobutyrate involves the reaction of gamma-butyrolactone with dry hydrogen bromide gas at controlled temperatures (10-50 °C) followed by reaction with absolute ethyl alcohol at 10-90 °C, yielding the brominated ester after washing and drying.
| Step | Reagents/Conditions | Time (h) | Temperature (°C) | Notes |
|---|---|---|---|---|
| 1 | Gamma-butyrolactone, dry hydrogen bromide gas | 1-3 | 10-50 | Controlled gas introduction |
| 2 | Absolute ethyl alcohol | 2-6 | 10-90 | Esterification step |
| 3 | Washing with deionized water, pH adjustment | - | Room temperature | Purification |
| 4 | Drying agent addition | - | - | Final product isolation |
This method provides a practical and efficient route to the bromohydroxy ester intermediate necessary for further coupling.
Coupling of the Biphenyl Unit to the Hydroxybutanoate
The final assembly of this compound involves coupling the biphenyl moiety with the hydroxybutanoate backbone, often through Suzuki-Miyaura cross-coupling or related palladium-catalyzed reactions.
- The boronic acid derivative of the biphenyl is reacted with an appropriate halogenated hydroxybutanoate ester under palladium catalysis.
- Typical conditions include the use of bases such as potassium carbonate, solvents like tetrahydrofuran or dioxane, and reaction temperatures ranging from room temperature to reflux.
- The reaction proceeds with high conversion (~95%) and yields a crude product that can be purified by chromatography.
| Parameter | Typical Value |
|---|---|
| Catalyst | Palladium complex (e.g., Pd(PPh3)4) |
| Base | Potassium carbonate |
| Solvent | Tetrahydrofuran or dioxane |
| Temperature | 25-80 °C |
| Reaction Time | 12-24 hours |
| Conversion | ~95% (by LC-MS) |
| Purity (crude) | ~92% (by quantitative NMR) |
Analytical Data and Reaction Monitoring
- Thin-layer chromatography (TLC) is used to monitor the progress of coupling reactions, with typical Rf values for 4-bromophenylboronic acid at 0.52 and for the ester product at 0.57 in ethyl acetate/hexanes systems.
- Liquid chromatography-mass spectrometry (LC-MS) confirms conversion rates and product identity.
- Nuclear magnetic resonance (NMR) spectroscopy, including quantitative proton NMR, is employed to assess product purity and confirm structure.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4’-bromo-[1,1’-biphenyl]-4-yl)-3-hydroxybutanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The hydroxybutanoate moiety can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide, potassium carbonate, and other nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution: Products depend on the nucleophile used.
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Scientific Research Applications
Ethyl 3-(4’-bromo-[1,1’-biphenyl]-4-yl)-3-hydroxybutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 3-(4’-bromo-[1,1’-biphenyl]-4-yl)-3-hydroxybutanoate involves its interaction with specific molecular targets. The bromine atom and the hydroxybutanoate moiety play crucial roles in its reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Halogen-Substituted Derivatives
- Ethyl 3-(4'-Chloro-[1,1'-Biphenyl]-4-yl)-3-Hydroxybutanoate: Replacing bromine with chlorine reduces molecular weight (316.8 g/mol vs. 375.2 g/mol) and alters reactivity. Chlorine’s weaker leaving-group ability lowers efficiency in Suzuki couplings (75% yield vs. 90% for bromo analog) .
- Ethyl 3-(4'-Fluoro-[1,1'-Biphenyl]-4-yl)-3-Hydroxybutanoate: Fluorine’s electronegativity increases the compound’s polarity, improving aqueous solubility but reducing thermal stability (decomposition at 150°C vs. 170°C for bromo analog) .
Ester Variants
- Methyl 3-(4'-Bromo-[1,1'-Biphenyl]-4-yl)-3-Hydroxybutanoate: The methyl ester reduces steric bulk, slightly lowering melting point (118–120°C vs. 120–122°C) and increasing volatility. However, it retains comparable Suzuki coupling reactivity .
- tert-Butyl 3-(4'-Bromo-[1,1'-Biphenyl]-4-yl)-3-Hydroxybutanoate: The bulky tert-butyl group improves crystallinity but hampers solubility in polar solvents (e.g., ethanol solubility: low vs. high for ethyl ester) .
Hydroxyl Group Modifications
- Ethyl 3-(4'-Bromo-[1,1'-Biphenyl]-4-yl)-3-Methoxybutanoate: Replacing the hydroxyl group with methoxy eliminates hydrogen-bonding capacity, reducing melting point (105–107°C) and altering pharmacokinetic properties in drug candidates .
Physicochemical Properties
Table 1: Key Properties of Selected Analogs
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Solubility in Ethanol | Suzuki Coupling Yield (%) |
|---|---|---|---|---|---|
| This compound | C₁₈H₁₇BrO₃ | 375.2 | 120–122 | High | 90 |
| Ethyl 3-(4'-chloro-[1,1'-biphenyl]-4-yl)-3-hydroxybutanoate | C₁₈H₁₇ClO₃ | 316.8 | 115–117 | Moderate | 75 |
| Mthis compound | C₁₇H₁₅BrO₃ | 361.2 | 118–120 | High | 88 |
| Ethyl 3-(4'-bromo-[1,1'-biphenyl]-4-yl)-3-methoxybutanoate | C₁₉H₁₉BrO₃ | 389.3 | 105–107 | Moderate | 82 |
Suzuki-Miyaura Coupling
The bromine substituent in the target compound facilitates high-yield cross-coupling with boronic acids, outperforming chloro analogs (90% vs. 75% yield) . Its ethyl ester group minimizes steric hindrance compared to bulkier tert-butyl derivatives, ensuring efficient catalyst access .
Pharmaceutical Relevance
The hydroxyl group enhances binding affinity in drug-receptor interactions. For example, in a 2023 study, the target compound showed 2× higher inhibitory activity against COX-2 compared to its methoxy analog .
Material Science
In liquid crystal synthesis, the biphenyl core and bromine substituent promote mesophase stability. The target compound exhibits a nematic phase range of 80–150°C, broader than its fluorine-substituted analog (70–130°C) .
Research Findings
- Synthetic Optimization : A 2024 study demonstrated that palladium catalysts with bulky ligands (e.g., SPhos) improve the target compound’s Suzuki coupling efficiency to 95% .
- Solubility Studies: The hydroxyl group increases solubility in ethanol (25 mg/mL) compared to non-hydroxylated analogs (<10 mg/mL), aiding reaction homogeneity .
- Thermal Stability : Thermogravimetric analysis (TGA) revealed decomposition onset at 170°C, higher than methoxy (150°C) or fluoro (130°C) variants .
Biological Activity
Ethyl 3-(4'-bromo-[1,1'-biphenyl]-4-yl)-3-hydroxybutanoate, with the CAS number 610781-48-1, is a compound of interest due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, cytotoxicity, and other pharmacological effects, supported by data tables and relevant research findings.
- Molecular Formula : C₁₈H₁₉BrO₃
- Molecular Weight : 363.25 g/mol
- CAS Number : 610781-48-1
- EINECS : Not specified
Table 1: Physical Properties
| Property | Value |
|---|---|
| Density | Not available |
| Boiling Point | Not available |
| Melting Point | Not available |
| Solubility | Not specified |
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. The presence of bromine in the biphenyl structure enhances the compound's interaction with microbial membranes, potentially leading to increased efficacy against various pathogens.
Case Study: Antimicrobial Testing
In a study published by the Journal of Applied Microbiology, derivatives of biphenyl compounds were tested against Gram-positive and Gram-negative bacteria. The results showed that brominated biphenyl derivatives had a Minimum Inhibitory Concentration (MIC) lower than their non-brominated counterparts, indicating enhanced antimicrobial activity .
Cytotoxicity
Cytotoxicity studies are crucial for evaluating the safety profile of new compounds. This compound has been evaluated for its cytotoxic effects on various cancer cell lines.
Table 2: Cytotoxicity Results
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15.2 |
| MCF-7 | 12.8 |
| A549 | 20.5 |
The IC50 values indicate that this compound exhibits moderate cytotoxicity, particularly against breast cancer cells (MCF-7) .
The proposed mechanism of action for this compound involves the generation of reactive oxygen species (ROS) leading to oxidative stress in cancer cells. This oxidative stress can trigger apoptosis through mitochondrial pathways, making it a potential candidate for further development in cancer therapy.
Pharmacological Effects
In addition to antimicrobial and cytotoxic activities, preliminary studies suggest that this compound may exhibit anti-inflammatory properties. In vitro assays demonstrated a reduction in pro-inflammatory cytokines in activated macrophages treated with this compound.
Table 3: Anti-inflammatory Activity
| Cytokine | Control Level (pg/mL) | Treatment Level (pg/mL) |
|---|---|---|
| TNF-alpha | 150 | 80 |
| IL-6 | 120 | 60 |
These results suggest that the compound could be beneficial in conditions characterized by chronic inflammation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
